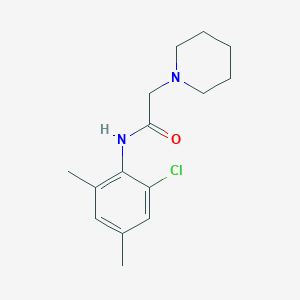
N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with a 2-chloro-4,6-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with piperidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chloro-4,6-dimethylaniline is reacted with acetic anhydride to form N-(2-chloro-4,6-dimethylphenyl)acetamide.
Step 2: The resulting N-(2-chloro-4,6-dimethylphenyl)acetamide is then reacted with piperidine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanism by which this compound exerts its effects.
相似化合物的比较
- N-(2-chloro-4,6-dimethylphenyl)-2-thiophenesulfonamide
- 2,4-dichloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
Comparison: N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-8-12(2)15(13(16)9-11)17-14(19)10-18-6-4-3-5-7-18/h8-9H,3-7,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJBVYHZWIBUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
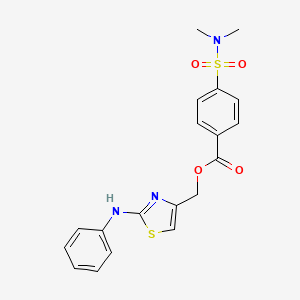
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
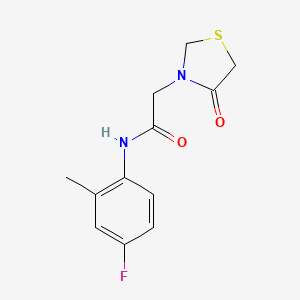
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
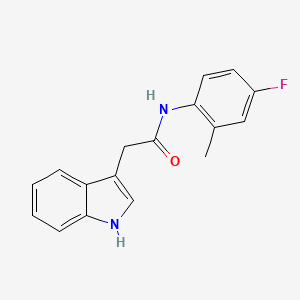
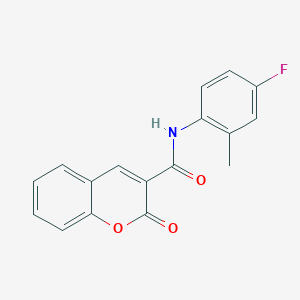
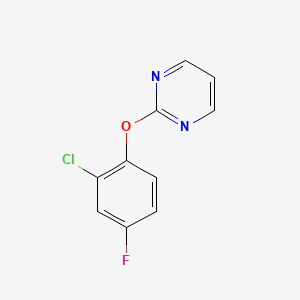

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

